molecular formula C12H13FO3 B1400798 Ethyl (3-fluoro-4-methylbenzoyl)acetate CAS No. 1250249-33-2

Ethyl (3-fluoro-4-methylbenzoyl)acetate

Cat. No. B1400798
CAS RN: 1250249-33-2
M. Wt: 224.23 g/mol
InChI Key: FKXSDCFCHUAAEN-UHFFFAOYSA-N
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Description

Ethyl (3-fluoro-4-methylbenzoyl)acetate is a chemical compound with the molecular formula C12H13FO3 . It is also known as Ethyl 3-fluoro-4-methyl-β-oxobenzenepropanoate or Benzenepropanoic acid, 3-fluoro-4-methyl-β-oxo-, ethyl ester .


Synthesis Analysis

The synthesis of Ethyl (3-fluoro-4-methylbenzoyl)acetate could potentially involve a series of reactions. One possible method could be through the esterification reaction, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . Another possible method could be through the Claisen condensation reaction .


Molecular Structure Analysis

The molecular structure of Ethyl (3-fluoro-4-methylbenzoyl)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Ethyl (3-fluoro-4-methylbenzoyl)acetate may undergo various chemical reactions. For instance, it could participate in oxidative cross-coupling with indoles . It could also undergo electrophilic/nucleophilic halogenation, cyclization with alkynyl ketones, Lewis base catalyzed hydrosilylation, stereoselective reduction, and intramolecular Michael addition reactions .


Physical And Chemical Properties Analysis

Ethyl (3-fluoro-4-methylbenzoyl)acetate is a liquid at room temperature . It has a sweet odor . Its boiling point is between 244-245 °C , and it has a density of 1.056 g/mL at 25 °C .

Scientific Research Applications

Antithrombotic Treatment Potential

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, related to the query compound, has been identified as a potent and orally active fibrinogen receptor antagonist. This compound has shown promise in antithrombotic treatment, especially in the acute phase, due to its ability to inhibit human platelet aggregation and its rapid onset of action post-oral administration (Hayashi et al., 1998).

Synthetic Utility in Drug Compounds

Ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, which can be prepared from a compound similar to the query, is important in several drug compounds. It is synthesized through a two-step process starting with a β-ketoester like ethyl (3-fluoro-4-methylbenzoyl)acetate, demonstrating the synthetic utility of this class of compounds in pharmaceutical research (Bunce, Lee, & Grant, 2011).

Diuretic Activity

Compounds related to ethyl (3-fluoro-4-methylbenzoyl)acetate, like ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, have been synthesized and tested for saluretic and diuretic activities. These studies highlight the potential medical applications of derivatives of ethyl (3-fluoro-4-methylbenzoyl)acetate in diuretic therapy (Lee et al., 1984).

Catalytic Applications in Organic Chemistry

1-Ethyl-3-methylimidazolium-acetate ionic liquid, derived from a similar class of compounds, has been shown to act as an effective catalyst in organic reactions like benzoin condensation and hydroacylation. This discovery underscores the potential of ethyl (3-fluoro-4-methylbenzoyl)acetate derivatives in facilitating various organic synthesis reactions (Kelemen et al., 2011).

Fluorescence Studies

Derivatives of ethyl (3-fluoro-4-methylbenzoyl)acetate have been used in the synthesis and study of new blue light emitting compounds, demonstrating the compound's application in the field of material science and photonics (Mahadevan et al., 2014).

Safety and Hazards

Ethyl (3-fluoro-4-methylbenzoyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXSDCFCHUAAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-fluoro-4-methylbenzoyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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